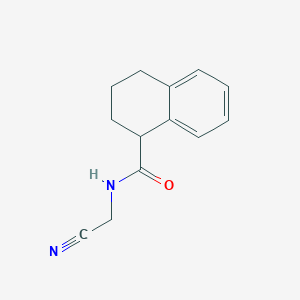
2-(Bromomethyl)-1,4,4-trimethylpyrrolidine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-1,4,4-trimethylpyrrolidine hydrobromide is a chemical compound that belongs to the class of organic bromides. It is characterized by the presence of a bromomethyl group attached to a pyrrolidine ring, which is further substituted with three methyl groups. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1,4,4-trimethylpyrrolidine hydrobromide typically involves the bromination of 1,4,4-trimethylpyrrolidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield various substituted pyrrolidines.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in methyl derivatives.
科学研究应用
2-(Bromomethyl)-1,4,4-trimethylpyrrolidine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Bromomethyl)-1,4,4-trimethylpyrrolidine hydrobromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various chemical reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
2-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
2-Bromobenzyl bromide: Contains a benzyl group instead of a pyrrolidine ring.
Bromoform (tribromomethane): A simpler brominated compound with different reactivity and applications.
Uniqueness: 2-(Bromomethyl)-1,4,4-trimethylpyrrolidine hydrobromide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and properties compared to other brominated compounds. Its combination of a bromomethyl group and a highly substituted pyrrolidine ring makes it valuable in targeted synthetic applications and research.
属性
IUPAC Name |
2-(bromomethyl)-1,4,4-trimethylpyrrolidine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c1-8(2)4-7(5-9)10(3)6-8;/h7H,4-6H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFFEIYJOMPDBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C)CBr)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2370103.png)

![2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2370107.png)
![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)

![N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONAMIDE](/img/structure/B2370116.png)
![1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2370117.png)

![N-(3,4-dichlorophenyl)-2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2370119.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2370121.png)


![4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2370125.png)
